N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

HDAC Inhibitors Epigenetics Cancer Research

This compound delivers unmatched HDAC1 potency (IC₅₀ = 0.28 nM) through a non-hydroxamic zinc-binding group, enabling selective HDAC1 inhibition without HDAC3 engagement. Its dual HDAC1/TRPV1 pharmacology (TRPV1 IC₅₀ = 14 µM) permits concentration-dependent modulation of pain and inflammatory signaling. It serves as a high-sensitivity fluorogenic assay control and a versatile synthetic intermediate for aminoflavone/quinolone libraries. Strictly for R&D use.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B5797722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC
InChIInChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)
InChIKeyJBVIFDIYLLRZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide: A Selective HDAC Inhibitor with a Unique Substitution Pattern for Targeted Research


N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide (CAS 85657-94-9) is a synthetic trifluoroacetamide derivative featuring a 3,5-dimethoxyphenyl moiety [1]. This compound acts as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1 (IC50 = 0.280 nM) [2], and also demonstrates antagonist activity at the human TRPV1 receptor (IC50 = 14 µM) [3]. The presence of the trifluoroacetamide group enables it to function as a non-hydroxamic zinc-binding group (ZBG), a feature that distinguishes it from classical hydroxamate-based HDAC inhibitors [4]. With a calculated LogP of 2.36, it exhibits favorable lipophilicity for cellular permeability .

Why N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide Cannot Be Replaced by Generic Trifluoroacetamide Analogs


The specific 3,5-dimethoxy substitution pattern on the phenyl ring is critical for its unique biological profile. Simple N-phenyl trifluoroacetamide lacks the electron-donating methoxy groups that modulate the electronic properties of the aromatic ring, influencing both target binding and metabolic stability [1]. Replacement with a chloro-substituted analog (e.g., N-(5-chloro-2,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide) alters steric and electronic parameters, potentially shifting isoform selectivity and pharmacokinetics . Furthermore, the non-fluorinated counterpart, N-(3,5-dimethoxyphenyl)acetamide, lacks the trifluoromethyl group essential for zinc chelation in HDAC inhibition and for the unique conformational properties imparted by fluorine atoms . Interchanging with any of these analogs would yield uncharacterized or markedly different activity profiles, jeopardizing experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide vs. Comparators


Ultrapotent HDAC1 Inhibition: 35- to 145-Fold Superior to SAHA (Vorinostat)

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide exhibits an IC50 of 0.280 nM against human recombinant HDAC1, as determined by a luminescence assay [1]. In direct cross-study comparison, the well-characterized pan-HDAC inhibitor SAHA (vorinostat) demonstrates IC50 values ranging from 10 nM to 40.6 nM against HDAC1, depending on the assay [2]. This represents a 35- to 145-fold increase in potency for the target compound, establishing it as an exceptionally potent HDAC1 inhibitor.

HDAC Inhibitors Epigenetics Cancer Research

Moderate HDAC3 Inhibition with a Distinct Isoform Selectivity Profile

Against human HDAC3, the compound displays an IC50 of 87 nM in a fluorogenic assay using a Boc-L-Lys(epsilon-trifluoroacetyl)-AMC substrate [1]. Compared to SAHA, which exhibits an IC50 of 20 nM against HDAC3 , this represents a 4.35-fold lower potency. When coupled with its exceptional HDAC1 potency (0.280 nM), the compound demonstrates a 310-fold selectivity for HDAC1 over HDAC3. This contrasts with SAHA's roughly 2-fold selectivity in the opposite direction (preferring HDAC3), highlighting a fundamentally different isoform inhibition fingerprint.

HDAC Inhibitors Selectivity Chemical Biology

TRPV1 Antagonism: A Complementary Secondary Pharmacology with a Defined Profile

The compound antagonizes human TRPV1 with an IC50 of 14 µM (1.40E+4 nM), measured by inhibition of pH 5.5-induced calcium influx in recombinant 1321N1 cells via FLIPR assay [1]. In cross-study comparison, the classic TRPV1 antagonist capsazepine exhibits an IC50 of 0.562 µM (562 nM) against the same target . Thus, the target compound is approximately 25-fold less potent as a TRPV1 antagonist.

TRPV1 Antagonist Pain Research Ion Channels

Optimized Lipophilicity for Enhanced Cellular Permeability vs. Non-Fluorinated Analog

The calculated LogP (octanol-water partition coefficient) for N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is 2.36 . Its non-fluorinated analog, N-(3,5-dimethoxyphenyl)acetamide, has a predicted LogP of approximately 1.1 . The trifluoromethyl group contributes a LogP increase of ~1.26 units, reflecting significantly enhanced lipophilicity.

Physicochemical Properties Drug Design Cell Permeability

Validated Use as a Key Intermediate for Biologically Active Heterocycles

Literature confirms the compound's utility as a starting material for synthesizing diverse heterocyclic systems, including aminoflavones and quinolones . While many N-trifluoroacetyl anilines can undergo similar reactions, the specific 3,5-dimethoxy substitution pattern is retained in the final products, directly influencing their biological activity [1]. This is a class-level inference supported by the known structure-activity relationships in related series.

Synthetic Intermediate Medicinal Chemistry Heterocyclic Synthesis

Recommended Research and Industrial Applications for N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide Based on Verified Evidence


Epigenetic Tool Compound for HDAC1-Dependent Gene Regulation Studies

Given its exceptional potency against HDAC1 (IC50 = 0.280 nM) and distinct selectivity profile compared to pan-inhibitors like SAHA, this compound is ideally suited for dissecting the specific role of HDAC1 in gene expression, cell differentiation, and disease models [1]. Researchers can use it at low nanomolar concentrations to selectively probe HDAC1 function without significant HDAC3 engagement, a common limitation of existing tools .

Dual-Mechanism Probe for Investigating Crosstalk Between HDAC and TRPV1 Pathways

The compound's combined activity as a potent HDAC1 inhibitor (IC50 = 0.280 nM) and a moderate TRPV1 antagonist (IC50 = 14 µM) enables the exploration of synergistic effects in pain and inflammatory signaling [2][3]. This dual pharmacology, with a well-defined potency gap, allows for concentration-dependent modulation of both targets in cellular assays, providing a unique tool for pathway analysis.

Medicinal Chemistry Intermediate for 3,5-Dimethoxyphenyl-Functionalized Libraries

As a validated starting material for the synthesis of aminoflavones and quinolones, this compound provides a direct route to constructing focused libraries of 3,5-dimethoxyphenyl-containing heterocycles with potential kinase inhibitory or anticancer activities . The trifluoroacetamide group can serve as a protecting group or be further transformed, offering synthetic versatility for medicinal chemistry campaigns [4].

Reference Compound for Validating HDAC1 Biochemical Assays

With its sub-nanomolar potency against HDAC1, this compound can serve as a high-sensitivity positive control in fluorogenic or luminescence-based HDAC activity assays [1]. Its robust inhibition profile (IC50 = 0.280 nM) ensures reliable assay performance and can be used to calibrate the dynamic range of screening systems, reducing false negative rates.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.